molecular formula C12H17F3N2O6 B13605372 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid

Cat. No.: B13605372
M. Wt: 342.27 g/mol
InChI Key: WEQHFEHXGUCXCU-UHFFFAOYSA-N
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Description

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both methoxycarbonyl and trifluoroacetic acid groups in its structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. This step often requires the use of a strong base and elevated temperatures to facilitate the cyclization process.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced through an esterification reaction using methanol and a suitable carboxylic acid derivative.

    Addition of the Trifluoroacetic Acid Group: The trifluoroacetic acid group can be added through a nucleophilic substitution reaction, where a trifluoroacetyl chloride is reacted with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoroacetic acid group, where nucleophiles such as amines or thiols replace the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, mild to moderate temperatures, and solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biological process. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Boc-2-oxa-7-azaspiro[3.5]nonane: Similar spirocyclic structure but with different functional groups.

    2-Oxa-7-azaspiro[3.5]nonane: Lacks the methoxycarbonyl and trifluoroacetic acid groups, resulting in different chemical properties.

Uniqueness

7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylic acid, trifluoroacetic acid is unique due to the presence of both methoxycarbonyl and trifluoroacetic acid groups, which impart distinct reactivity and potential applications. Its spirocyclic structure also contributes to its stability and versatility in various chemical reactions.

Properties

Molecular Formula

C12H17F3N2O6

Molecular Weight

342.27 g/mol

IUPAC Name

7-methoxycarbonyl-2,7-diazaspiro[3.5]nonane-3-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C10H16N2O4.C2HF3O2/c1-16-9(15)12-4-2-10(3-5-12)6-11-7(10)8(13)14;3-2(4,5)1(6)7/h7,11H,2-6H2,1H3,(H,13,14);(H,6,7)

InChI Key

WEQHFEHXGUCXCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2(CC1)CNC2C(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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